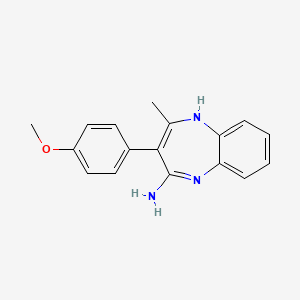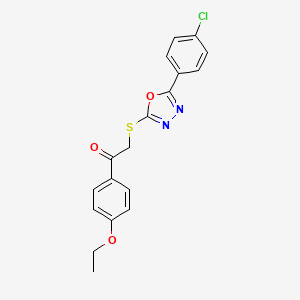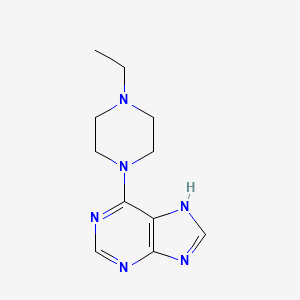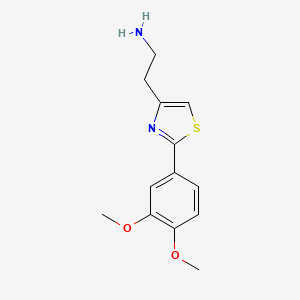
3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazepine Core: This is usually achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-diamine and a ketone or aldehyde.
Introduction of the 4-Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the benzodiazepine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can be used to modify the benzodiazepine core, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can be performed on the aromatic rings, introducing different functional groups and thereby modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogenated or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound’s interactions with biological systems can be studied to understand its pharmacological effects.
Medicine: Research into its potential therapeutic uses, such as anxiolytic or anticonvulsant properties, is ongoing.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine involves its interaction with the central nervous system. It likely acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic properties. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the GABAergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-1H-1,5-benzodiazepin-2-amine is unique due to the presence of the 4-methoxyphenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. Its specific chemical structure allows for unique interactions with biological targets, potentially leading to different therapeutic effects or side effect profiles.
Eigenschaften
Molekularformel |
C17H17N3O |
|---|---|
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-methyl-1H-1,5-benzodiazepin-4-amine |
InChI |
InChI=1S/C17H17N3O/c1-11-16(12-7-9-13(21-2)10-8-12)17(18)20-15-6-4-3-5-14(15)19-11/h3-10,19H,1-2H3,(H2,18,20) |
InChI-Schlüssel |
JMUJHWWJPZLDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=CC=CC=C2N1)N)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)
![3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097125.png)
![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)




![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)


![7-[4-(propan-2-yl)phenyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097199.png)

![N-{5-[(3-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}[4-(phen ylmethoxy)phenyl]carboxamide](/img/structure/B15097206.png)
![4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15097207.png)
